While some chemical suppliers offer 1-Amino-3-methoxy-2-methylpropan-2-ol, there is no scientific literature readily available detailing its use in published research. This suggests the compound may be relatively new or have niche applications not yet widely explored.
Given the presence of a functional amino group, a methoxy group, and two hydroxyl groups, 1-Amino-3-methoxy-2-methylpropan-2-ol possesses several features of potential interest for scientific research. These functional groups could allow the molecule to participate in various chemical reactions and interactions, making it a candidate for studies in organic chemistry, materials science, or even biological fields.
1-Amino-3-methoxy-2-methylpropan-2-ol is an organic compound with the molecular formula C₄H₁₁NO₂. It is categorized as an alkanolamine, characterized by the presence of both amino and alcohol functional groups. This compound appears as a colorless to pale yellow liquid and is soluble in water, making it useful in various chemical applications. Its structure features a methoxy group (-OCH₃) attached to a secondary carbon, which contributes to its unique properties and reactivity.
Several methods can be employed for the synthesis of 1-amino-3-methoxy-2-methylpropan-2-ol:
1-Amino-3-methoxy-2-methylpropan-2-ol finds applications across various fields:
Several compounds share structural similarities with 1-amino-3-methoxy-2-methylpropan-2-ol. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Amino-3-methoxypropan-1-ol | C₄H₉NO₂ | Lacks methyl group at the second position |
| 3-Amino-2-methylpropan-1-ol | C₄H₉NO | Contains primary amine functionality |
| 2-Amino-2-methylpropanol | C₄H₁₁NO | Has two methyl groups on the same carbon |
What sets 1-amino-3-methoxy-2-methylpropan-2-ol apart from these similar compounds is its specific arrangement of functional groups and the presence of a methoxy group adjacent to an amino group. This configuration may influence its solubility, reactivity, and potential biological activity differently compared to other related compounds.
Corrosive;Irritant